molecular formula C14H26O4Sn B8410079 Dibutyltin adipate

Dibutyltin adipate

Cat. No. B8410079
M. Wt: 377.06 g/mol
InChI Key: SGIBEPSSERDAHS-UHFFFAOYSA-L
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Patent
US04667007

Procedure details

A mixture of 1000 grams of dibutyltin oxide, 587.2 grams adipic acid and 500 ml. of toluene were refluxed for 3 hours. There was obtained 72 grams of water by azeotropic distillation. The reaction mixture was then hot filtered and the solvent was removed in vacuo from resulting light yellow filtrate. After drying, there was obtained 1501 grams of a dibutyltin adipate or a 99.1% yield. The product has a melting point of 128°-130° C. The identity of the product was further confirmed by its NMR spectrum.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
587.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
72 g
Type
solvent
Reaction Step Three
Yield
99.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:11]([OH:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17].C1(C)C=CC=CC=1>O>[C:11]([O-:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=[O:17].[CH2:1]([Sn+2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4] |f:4.5|

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
587.2 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
72 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then hot filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
from resulting light yellow filtrate
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)[O-])(=O)[O-].C(CCC)[Sn+2]CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1501 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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